

Application Notes and Protocols for Trioctylamine-Based Liquid-Liquid Extraction

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctylamine (TOA), a tertiary amine, is a highly effective and versatile extractant used in liquid-liquid extraction processes.[1] Its application is prominent in hydrometallurgy for the recovery of valuable metals, in environmental remediation for the removal of pollutants, and in the pharmaceutical and chemical industries for the purification of organic acids and other compounds.[1][2] When protonated by an acid, TOA forms a trioctylammonium salt, which acts as a liquid anion exchanger, facilitating the transfer of target anions from an aqueous phase to an organic phase.[1]

This document provides detailed experimental setups, protocols, and quantitative data for **trioctylamine**-based liquid-liquid extraction.

Principle of Extraction

The extraction mechanism is based on the formation of an ion-pair between the protonated **trioctylamine** and the target anion in the aqueous phase. The resulting complex is soluble in the organic phase, thus enabling the separation. The general process can be described as follows:

Protonation: The trioctylamine (R₃N) in the organic phase is first protonated by an acid (HX) from the aqueous phase to form the trioctylammonium salt (R₃NH+X⁻).



- Anion Exchange: The trioctylammonium salt then exchanges its anion (X⁻) with the target anion (A⁻) from the aqueous phase, forming a new ion-pair (R₃NH+A⁻) which is extracted into the organic phase.
- Stripping: The target anion is recovered from the organic phase by a stripping agent, which reverses the extraction process.

Experimental ProtocolsProtocol 1: Extraction of Metal Ions (e.g., Cobalt)

This protocol is adapted from methodologies for extracting Co(II) from acidic chloride media.[3]

- 1. Reagents and Solutions:
- Aqueous Phase (Feed): Prepare a stock solution of the metal salt (e.g., CoCl₂) in distilled water. The final aqueous phase is prepared by diluting the stock solution to the desired concentration (e.g., 0.01 M Co(II)) and adding hydrochloric acid (e.g., 3 M) and a salting-out agent like KCl (e.g., 1.5 M) to enhance extraction.[3][4]
- Organic Phase: Dissolve a specific molarity of **Trioctylamine** (TOA) (e.g., 0.08 M to 1.5 M) in a suitable organic diluent, such as kerosene, toluene, or xylene.[3][5] A modifier like octanol may be added to prevent the formation of a third phase.[4]
- 2. Extraction Procedure:
- Combine equal volumes of the aqueous and organic phases in a separatory funnel.
- Shake the funnel vigorously for a predetermined time (e.g., 10 minutes) to ensure equilibrium is reached.[6]
- Allow the two phases to separate completely.
- Collect both the aqueous raffinate (the aqueous phase after extraction) and the loaded organic phase for analysis.
- 3. Analysis:



- Determine the concentration of the metal ion in the aqueous phase before and after extraction using a suitable analytical method, such as UV-Vis spectrophotometry or atomic absorption spectroscopy.[6]
- The extraction efficiency (%E) can be calculated using the following formula: %E = $[(C_0 C_e) / C_0]$ * 100 Where C_0 is the initial concentration of the metal ion in the aqueous phase and C_e is the equilibrium concentration of the metal ion in the aqueous phase.

4. Stripping Procedure:

• The choice of stripping agent depends on the metal being extracted. For instance, an 8.0 mol/dm³ aqueous HCl solution or a 0.1 mol/dm³ thiourea solution in 0.1 mol/dm³ aqueous HCl can be used for palladium and gold.[5] For platinum, a 0.5 mol/dm³ ethylenediamine solution in 0.1 mol/dm³ aqueous NaOH has been shown to be effective.[5] For iron, 1.0 M H₂SO₄ can be used.[5]

Protocol 2: Extraction of Organic Acids (e.g., Propionic Acid)

This protocol is based on the reactive extraction of propionic acid from an aqueous solution.[7]

- 1. Reagents and Solutions:
- Aqueous Phase: Prepare an aqueous solution of the organic acid at a known concentration.
- Organic Phase: Prepare a solution of Trioctylamine (TOA) in a suitable diluent, such as 1decanol or 2-octanol.[7]
- 2. Extraction Procedure:
- Mix the aqueous and organic phases in a sealed container at a controlled temperature.
- Agitate the mixture for a sufficient time to reach equilibrium.
- Allow the phases to separate.
- 3. Analysis:



- Determine the concentration of the organic acid in the aqueous phase before and after extraction using a method like titration or high-performance liquid chromatography (HPLC).
- Calculate the extraction efficiency as described in Protocol 1.

Quantitative Data

The efficiency of **trioctylamine**-based liquid-liquid extraction is influenced by several factors, including the concentration of the extractant, the pH of the aqueous phase, temperature, and the choice of diluent. The following tables summarize quantitative data from various studies.

Table 1: Extraction Efficiency of Cobalt(II) with Trioctylamine

TOA Concentration (M) in Kerosene	Extraction Efficiency (%)
0.08	38.57
0.1	45.21
0.2	58.93
0.3	66.84
0.4	70.12
0.5	73.46
1.5	76.7

Data sourced from a study on the extraction of 0.01 M Co(II) from an aqueous feed containing 3 M HCl and 1.5 M KCl.[3][6]

Table 2: Influence of HCl Concentration on Cobalt(II) Extraction



HCI Concentration (M)	Extraction Efficiency (%)	
2.5	29.58	
3.0	45.21	
3.5	55.87	
4.0	65.18	

Experimental conditions: 0.01 M Co(II), 0.1 M TOA in kerosene.[3]

Table 3: Effect of Temperature on Propionic Acid Extraction

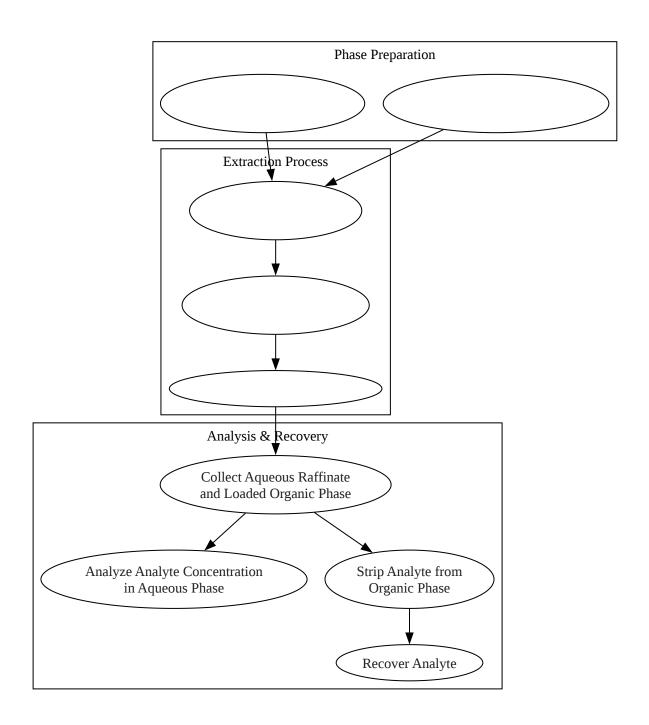
Temperature (K)	Equilibrium Constant (KE) with 30% TOA in 1-decanol	Equilibrium Constant (KE) with 40% TOA in 1-decanol
305	30.11	19.44
353	11.85	10.23

A decrease in the equilibrium constant (KE) with increasing temperature indicates an exothermic extraction process.[7]

Visualizations

Experimental Workflow for Liquid-Liquid Extraction```dot





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Caption: Key parameters influencing the efficiency of **trioctylamine**-based extraction.



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